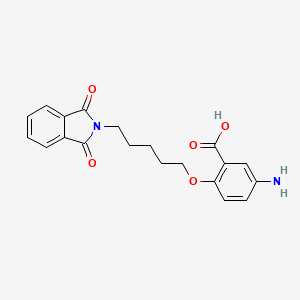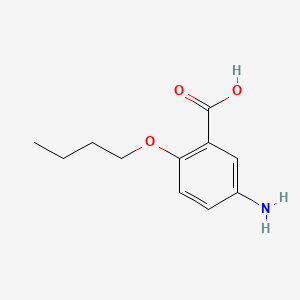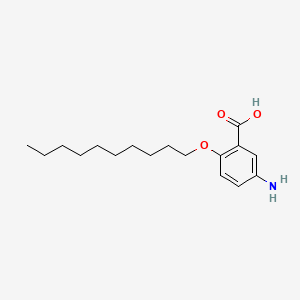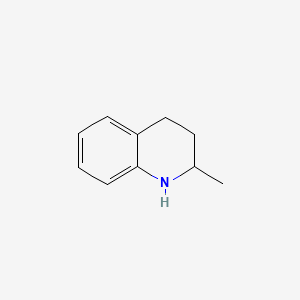
1,2,3,4-Tetrahydroquinaldina
Descripción general
Descripción
1,2,3,4-Tetrahydroquinaldine, also known as 2-Methyl-1,2,3,4-tetrahydroquinoline, is a compound with the molecular formula C10H13N . It is a colorless oil and is produced by the hydrogenation of quinaldine . It is of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinaldine involves various methods including hydrogenation reaction, Diels-Alder reaction, multi-step reaction, multi-component reaction, and domino reaction . In one study, new heterocyclic ligands of 1,2,3,4-Tetrahydroquinaldine were synthesized and characterized by spectral methods, elemental analysis, magnetic susceptibility, and thermal analysis techniques .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinaldine has been analyzed using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations . The compound has a novel mechanism of action that changes the substrate pocket to prevent AMP from binding .Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinaldine has been used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity . It has also been used in the synthesis of new heterocyclic ligands .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinaldine is a liquid at room temperature . It has a molecular weight of 147.22 g/mol . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Química Medicinal
La 1,2,3,4-Tetrahydroquinaldina es un tipo de 1,2,3,4-tetrahidroisoquinolina (THIQ) que forma una clase importante de alcaloides de isoquinolina . Estos compuestos ejercen diversas actividades biológicas contra varios patógenos infecciosos y trastornos neurodegenerativos . El andamiaje heterocíclico THIQ ha llamado mucho la atención en la comunidad científica, lo que ha llevado al desarrollo de nuevos análogos THIQ con potente actividad biológica .
Actividades Biológicas y Estudios de SAR
El potencial biológico de los análogos THIQ, su relación estructura-actividad (SAR) y su mecanismo de acción se han estudiado ampliamente . Estos estudios proporcionan información valiosa sobre las perspectivas de la química medicinal de los análogos de 1,2,3,4-tetrahidroisoquinolina .
Estrategias Sintéticas
Las estrategias sintéticas comúnmente utilizadas para construir el andamiaje central de la 1,2,3,4-tetrahidroquinaldina también se han discutido en la literatura científica . Por ejemplo, la reacción fue descrita por primera vez por Pictet y Spengler en el año 1911, donde la feniletilamina y el dimetoximaetano en presencia de aq. HCl a 100 °C para producir THIQ .
Catalizador de Hidrogenación
La this compound se puede utilizar como catalizador de hidrogenación . Se puede preparar un catalizador de siliciuro de níquel intermetálico estable y altamente activo utilizando SiO2 como fuente de átomos de silicio . Este catalizador permite la reducción eficiente de nitroarenos, carbonilos, nitrilos, heterociclos que contienen N y enlaces carbono-carbono insaturados .
Reacciones de Oxidación
El catalizador de siliciuro de níquel intermetálico, que incluye this compound, se puede utilizar para reacciones de oxidación en presencia de oxígeno molecular . Esto abre nuevas vías para el uso de este compuesto en diversas reacciones químicas .
Deshidrogenación de Heterociclos Insaturados que Contienen N
El catalizador también puede promover la deshidrogenación sin aceptor de heterociclos insaturados que contienen N . Esta propiedad es particularmente útil para el almacenamiento de H2 en compuestos orgánicos .
Safety and Hazards
Direcciones Futuras
The future directions of 1,2,3,4-Tetrahydroquinaldine research could involve the development of atom-economic methods and the synthesis and application of enantiomerically pure 1,2,3,4-tetrahydroquinoline derivatives . The market size for 1,2,3,4-Tetrahydroquinaldine Reagent is projected to reach approximately USD XX.X billion by 2031 .
Mecanismo De Acción
Target of Action
1,2,3,4-Tetrahydroquinaldine is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products that have diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that isoquinoline alkaloids, to which 1,2,3,4-tetrahydroquinaldine belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific interactions of 1,2,3,4-Tetrahydroquinaldine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoquinoline alkaloids, to which 1,2,3,4-tetrahydroquinaldine belongs, are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Isoquinoline alkaloids, to which 1,2,3,4-tetrahydroquinaldine belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrahydroquinaldine interacts with various enzymes, proteins, and other biomolecules. It is a part of the large group of isoquinoline alkaloids, where it forms an important class
Cellular Effects
The cellular effects of 1,2,3,4-Tetrahydroquinaldine are diverse and complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by 1,2,3,4-Tetrahydroquinaldine are still being explored.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydroquinaldine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroquinaldine vary with different dosages in animal models
Metabolic Pathways
1,2,3,4-Tetrahydroquinaldine is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Transport and Distribution
1,2,3,4-Tetrahydroquinaldine is transported and distributed within cells and tissues . It may interact with various transporters or binding proteins, influencing its localization or accumulation. The specifics of these interactions are still being studied.
Propiedades
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUKPOZUKZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397311 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780-19-4, 25448-05-9, 74497-74-8 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-1,2,3,4-Tetrahydro-2-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1780-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, tetrahydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyltetrahydroquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV42AW48X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

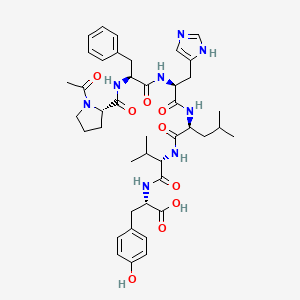
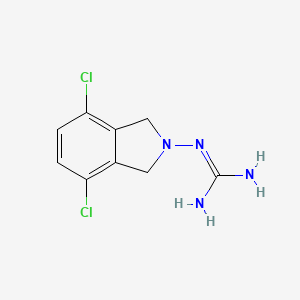
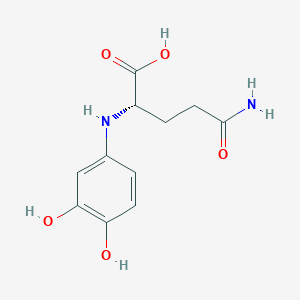

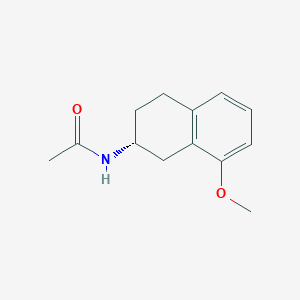
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
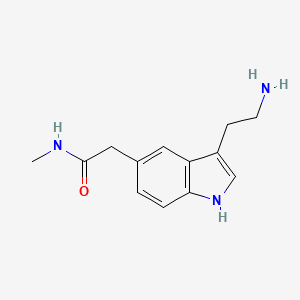
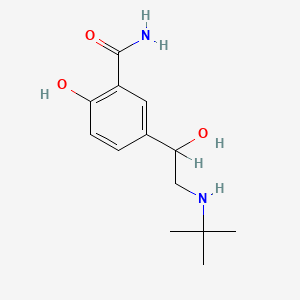
![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)


